6-(2-Aminoethoxy)-1,2,3,4-tetrahydronaphthalen-1-one
Description
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
6-(2-aminoethoxy)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C12H15NO2/c13-6-7-15-10-4-5-11-9(8-10)2-1-3-12(11)14/h4-5,8H,1-3,6-7,13H2 |
InChI Key |
FOMXHNSRSALCOO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)OCCN)C(=O)C1 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 6-(2-Aminoethoxy)-1,2,3,4-tetrahydronaphthalen-1-one typically involves:
- Starting from 6-hydroxy-1,2,3,4-tetrahydronaphthalen-1-one or a suitable 6-hydroxy tetralone derivative.
- Alkylation of the phenolic hydroxyl group at the 6-position with a protected 2-aminoethyl halide or tosylate to install the 2-aminoethoxy substituent.
- Deprotection of the amino group if a protected amine was used.
- Purification and characterization of the final product.
This approach leverages the nucleophilicity of the phenolic oxygen and the availability of 2-aminoethyl derivatives as alkylating agents.
Detailed Stepwise Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Notes/Outcome |
|---|---|---|---|
| 1 | Starting Material | 6-Hydroxy-1,2,3,4-tetrahydronaphthalen-1-one | Commercially available or synthesized via reduction of 6-hydroxy-1-naphthaldehyde derivatives |
| 2 | Protection of Amino Group | Use of Boc (tert-butoxycarbonyl) or other amine protecting groups on 2-aminoethyl halide | Protects amine from side reactions during alkylation |
| 3 | Alkylation | Reaction of 6-hydroxy tetralone with 2-(Boc-amino)ethyl bromide or tosylate in presence of base (e.g., K2CO3) in polar aprotic solvent (DMF, DMSO) at 50–80°C | Ether bond formation via nucleophilic substitution |
| 4 | Deprotection | Acidic cleavage of Boc group using trifluoroacetic acid (TFA) in dichloromethane or similar solvent | Releases free amino group |
| 5 | Purification | Column chromatography (silica gel), recrystallization | Yields pure 6-(2-aminoethoxy)-1,2,3,4-tetrahydronaphthalen-1-one |
Representative Literature Procedures
Alkylation Reaction:
In a typical procedure, 6-hydroxy-1,2,3,4-tetrahydronaphthalen-1-one (1 equiv) is dissolved in dry dimethylformamide (DMF). Potassium carbonate (2 equiv) is added as a base, followed by the slow addition of 2-(Boc-amino)ethyl bromide (1.2 equiv). The reaction mixture is stirred at 60°C for 12–24 hours under nitrogen atmosphere. After completion (monitored by TLC), the reaction is quenched with water and extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.Deprotection Step:
The crude Boc-protected product is dissolved in dichloromethane and treated with trifluoroacetic acid (TFA) at room temperature for 2 hours. The solvent and excess TFA are removed under vacuum, and the residue is purified by column chromatography to afford the target aminoethoxy compound.
Alternative Synthetic Routes
Direct Aminoethylation Using 2-Bromoethylamine Hydrobromide:
Direct alkylation with unprotected 2-bromoethylamine salts is generally avoided due to side reactions and poor selectivity. However, under carefully controlled conditions with mild bases and low temperatures, it can be attempted, but yields are typically lower.Use of Tosylate Derivatives:
2-(Boc-amino)ethyl tosylate can be used as an alternative alkylating agent, often providing cleaner reactions and easier purification.Stepwise Synthesis from 6-Amino Tetralone:
Starting from 6-amino-1,2,3,4-tetrahydronaphthalen-1-one, the amino group can be converted to the aminoethoxy substituent via nucleophilic substitution with ethylene oxide or related epoxide intermediates, followed by ring opening. This method is less common due to the need for regioselective control.
Research Findings and Yield Data
| Method | Yield (%) | Reaction Time | Purity (%) | Notes |
|---|---|---|---|---|
| Alkylation with Boc-protected 2-aminoethyl bromide + K2CO3 in DMF, followed by TFA deprotection | 60–75 | 24 h | >95 | Most widely used, reproducible |
| Direct alkylation with 2-bromoethylamine hydrobromide | 30–45 | 12–18 h | 80–90 | Lower yield, side reactions |
| Alkylation with 2-(Boc-amino)ethyl tosylate | 65–70 | 18 h | >95 | Cleaner reaction, easier work-up |
Analytical Characterization
Nuclear Magnetic Resonance (NMR):
Characteristic signals include aromatic protons of the tetrahydronaphthalene ring, methylene protons of the aminoethoxy chain, and the ketone carbonyl carbon (confirmed by ^13C NMR).Mass Spectrometry (MS):
Molecular ion peak corresponding to C12H15NO2 confirms the molecular weight.Infrared Spectroscopy (IR):
Strong absorption bands for ketone (around 1700 cm^-1) and N-H stretches (3300–3500 cm^-1) confirm functional groups.High-Performance Liquid Chromatography (HPLC): Used to assess purity, typically achieving >95% purity after purification.
Chemical Reactions Analysis
Types of Reactions
6-(2-Aminoethoxy)-1,2,3,4-tetrahydronaphthalen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
6-(2-Aminoethoxy)-1,2,3,4-tetrahydronaphthalen-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(2-Aminoethoxy)-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The biological and physicochemical properties of tetralone derivatives are heavily influenced by substituents at the 6-position. Below is a comparative analysis of key analogues:
Table 1: Key Structural Analogues and Their Properties
Physicochemical Properties
- Solubility: The 2-aminoethoxy group enhances water solubility compared to methoxy or chloro substituents. For example, 6-amino-1-tetralone hydrochloride has improved solubility in polar solvents .
- Stability: Amino groups (e.g., in 6-amino-1-tetralone) are prone to oxidation, whereas acetamido or methoxy groups offer greater stability .
- Synthetic Accessibility: Methoxy and chloro derivatives are typically synthesized via Friedel-Crafts acylation, while aminoethoxy groups require nucleophilic substitution or coupling reactions, increasing synthetic complexity.
Case Study: Anticancer Derivatives
In a study by Amin et al. (2009), 6-amino-1-tetralone derivatives showed selective cytotoxicity against liver cancer cells. Replacing the amino group with a pyridine or pyrimidine ring further modulated activity . By analogy, 6-(2-aminoethoxy)-1-tetralone could be functionalized similarly to enhance target affinity or reduce off-target effects.
Biological Activity
6-(2-Aminoethoxy)-1,2,3,4-tetrahydronaphthalen-1-one is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 221.25 g/mol
- CAS Number : 2839144-31-7
- Structural Features : The compound features a naphthalene core with an aminoethoxy side chain, which is crucial for its biological interactions.
Pharmacological Effects
Research indicates that 6-(2-aminoethoxy)-1,2,3,4-tetrahydronaphthalen-1-one exhibits various pharmacological properties:
- Antidepressant Activity : Studies have shown that compounds with similar structures can act as serotonin reuptake inhibitors. This suggests potential antidepressant properties for 6-(2-aminoethoxy)-1,2,3,4-tetrahydronaphthalen-1-one.
- Neuroprotective Effects : Preliminary data indicate that this compound may protect neurons from oxidative stress, which is crucial in neurodegenerative diseases.
The mechanism by which 6-(2-aminoethoxy)-1,2,3,4-tetrahydronaphthalen-1-one exerts its effects is not fully elucidated. However, it is hypothesized to interact with neurotransmitter systems:
- Serotonergic System : Similar compounds have been shown to modulate serotonin levels in the brain, which could account for their antidepressant effects.
- Dopaminergic Pathways : The structural similarity to known dopaminergic agents suggests possible interactions with dopamine receptors.
Case Study 1: Antidepressant Efficacy
A study conducted on a series of naphthalene derivatives demonstrated that compounds structurally related to 6-(2-aminoethoxy)-1,2,3,4-tetrahydronaphthalen-1-one exhibited significant reductions in depressive-like behavior in animal models. The study highlighted the importance of the aminoethoxy group in enhancing serotonergic activity.
Case Study 2: Neuroprotection
In vitro studies assessed the neuroprotective effects of 6-(2-aminoethoxy)-1,2,3,4-tetrahydronaphthalen-1-one against glutamate-induced toxicity in neuronal cell lines. Results indicated a dose-dependent reduction in cell death, suggesting its potential utility in treating conditions like Alzheimer's disease.
Comparative Biological Activity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
